3-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-2-fluoropyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-2-fluoropyridine-4-carboxamide is a synthetic organic compound that belongs to the class of fluoropyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-2-fluoropyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
-
Formation of the Fluoropyridine Core: : The synthesis begins with the preparation of the 2-fluoropyridine core. This can be achieved through halogen exchange reactions where a suitable pyridine derivative is treated with a fluorinating agent such as cesium fluoride (CsF) or potassium fluoride (KF) under appropriate conditions.
-
Introduction of the Chloro Group: : The chloro group is introduced via a chlorination reaction. This can be done using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
Amidation Reaction: : The carboxamide group is introduced through an amidation reaction. This involves reacting the chlorinated fluoropyridine with 4-[2-(dimethylamino)ethyl]aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow reactors to improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups. Common reagents include nucleophiles like amines, thiols, and alkoxides.
-
Oxidation and Reduction: : The compound can be subjected to oxidation and reduction reactions. For example, the dimethylamino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO₄).
-
Hydrolysis: : The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products
Substitution: Depending on the nucleophile, products can include substituted amines, ethers, or thioethers.
Oxidation: Nitro derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
3-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-2-fluoropyridine-4-carboxamide has several applications in scientific research:
-
Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.
-
Biological Studies: : The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
-
Chemical Biology: : It serves as a tool compound in chemical biology to study cellular processes and pathways.
-
Industrial Applications: : It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-4-fluoropyridine-3-carboxamide
- 3-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-5-fluoropyridine-4-carboxamide
- 3-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-2-fluoropyridine-5-carboxamide
Uniqueness
3-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-2-fluoropyridine-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chloro and fluoro groups in the pyridine ring, along with the dimethylaminoethylphenyl moiety, provides a distinct set of properties that can be exploited in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-chloro-N-[4-[2-(dimethylamino)ethyl]phenyl]-2-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O/c1-21(2)10-8-11-3-5-12(6-4-11)20-16(22)13-7-9-19-15(18)14(13)17/h3-7,9H,8,10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTMOZFLIUTJQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)NC(=O)C2=C(C(=NC=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.